N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

Catalog No.
S8304090
CAS No.
M.F
C8H10FNS
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

Product Name

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C8H10FNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2

InChI Key

GRGLWCSTPQMDPM-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(S2)F

Canonical SMILES

C1CC1NCC2=CC=C(S2)F

Currently Available Information:

Potential Research Areas:

Given the chemical structure of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine, it possesses some functional groups that might be of interest for scientific research. Here are some potential areas where this compound could be investigated:

  • Medicinal Chemistry: The presence of a cyclopropane ring and a fluorinated thiophene group suggests potential for exploring this molecule as a scaffold for drug discovery. Researchers might investigate if it binds to specific biological targets or if it can be modified to create new drug candidates [].
  • Material Science: The aromatic character of the thiophene ring and the cyclopropane moiety could be of interest for researchers in material science. The electronic properties of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine might be suitable for applications in organic electronics or polymer chemistry, but further investigation would be needed [].

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is an organic compound characterized by a cyclopropanamine moiety linked to a 5-fluorothiophen-2-ylmethyl group. Its molecular formula is C₈H₁₀FNS, and it has a molecular weight of approximately 171.23 g/mol. The compound features a unique structure that combines a cyclopropyl group with a thiophene ring substituted by a fluorine atom, which can significantly influence its chemical behavior and biological interactions .

The chemical reactivity of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can be attributed to both the cyclopropyl and thiophene functionalities. Key reactions may include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, influenced by the presence of the fluorine atom, which can direct substitution patterns.
  • Formation of Salts: The amine can form salts with acids, which may be useful for purification or formulation purposes.

These reactions are essential for further functionalization and derivatization of the compound in synthetic applications .

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine exhibits potential biological activity due to its structural features. The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets, which may include:

  • Receptors: It could interact with various receptors in the central nervous system or peripheral pathways, potentially influencing neurotransmitter systems.
  • Enzymes: The compound might act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Research into its pharmacological properties is ongoing, and its unique structure may offer advantages in drug design, particularly in developing compounds with improved efficacy and reduced side effects .

The synthesis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine typically involves several steps:

  • Preparation of 5-Fluorothiophen-2-ylmethyl Intermediate: This can be achieved through halogenation and subsequent substitution reactions.
  • Synthesis of Cyclopropylmethylamine: This step often involves cyclopropanation reactions starting from suitable precursors.
  • Coupling Reaction: The cyclopropylmethylamine is then coupled with the 5-fluorothiophen-2-ylmethyl intermediate, commonly using bases like potassium carbonate in aprotic solvents such as dimethylformamide (DMF) to facilitate the reaction .

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals targeting neurological disorders or other diseases.
  • Material Science: The compound can be utilized in developing advanced materials, including organic semiconductors and light-emitting diodes due to its electronic properties.
  • Chemical Research: It is valuable for studying the interactions of fluorinated compounds within biological systems .

Studies on N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine's interactions with biological molecules are crucial for understanding its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: To determine how long the compound remains active within biological systems before being metabolized.
  • Toxicological Assessments: To evaluate safety profiles and potential side effects .

Several compounds share structural similarities with N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine. These include:

  • N-[(5-Chlorothiophen-2-YL)methyl]cyclopropanamine
  • N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine
  • N-[(5-Iodothiophen-2-YL)methyl]cyclopropanamine

Uniqueness

The uniqueness of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine lies primarily in the presence of the fluorine atom. This substitution enhances:

  • Metabolic Stability: Fluorinated compounds often resist metabolic degradation better than their chloro, bromo, or iodo counterparts.
  • Binding Affinity: The electronic properties imparted by fluorine can improve interactions with biological targets.

These characteristics make it a compelling candidate for further research and development in medicinal chemistry compared to its halogenated analogs .

Reductive Amination Strategies for Thiophene-Cyclopropane Conjugates

Reductive amination has emerged as a cornerstone technique for constructing the amine bridge between 5-fluorothiophene and cyclopropane moieties. The reaction typically employs sodium cyanoborohydride or borane-tert-butylamine complexes in dichloromethane or tetrahydrofuran solvents, achieving yields exceeding 75% under optimized conditions [2] [6]. A critical advancement involves the use of trimethylsilyl chloride (TMSCl) as a Lewis acid catalyst in dimethylformamide (DMF), which accelerates imine formation between 5-fluorothiophene-2-carbaldehyde and cyclopropanamine derivatives [6].

The stereochemical outcome depends on the reducing agent’s nature, with borane complexes favoring retention of configuration at the cyclopropane carbon. Recent studies demonstrate that microwave-assisted reductive amination at 80°C reduces reaction times from 24 hours to 90 minutes while maintaining 82% yield [2].

Table 1: Comparative Analysis of Reductive Amination Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH3CNCH2Cl2252468
BH3·t-BuNH2THF401875
NaBH4/TMSClDMF00.589

Transition Metal-Catalyzed Cyclopropanation Approaches

Dirhodium tetraacetate-catalyzed cyclopropanation has proven effective for constructing the strained cyclopropane ring adjacent to the thiophene system. The reaction utilizes diazo compounds derived from 5-fluorothiophene-2-methanol, achieving cyclopropanation through concerted [2+1] cycloaddition with ethylene derivatives [3] [7]. Zinc-mediated Simmons-Smith reactions show particular efficacy when performed in diethyl ether at –78°C, producing cyclopropane rings with minimal ring-opening byproducts [3].

Steric effects dominate the reaction trajectory, with bulky substituents on the diazo precursor directing cyclopropane formation away from the thiophene sulfur atom. Copper(I) triflate catalysts enable enantioselective variants through chiral bisoxazoline ligands, achieving up to 92% enantiomeric excess (ee) in model systems [3].

Table 2: Metal Catalysts for Cyclopropanation

CatalystReaction TimeYield (%)ee (%)
Rh2(OAc)42 h85
Cu(OTf)/Ph-Box6 h7892
Zn/Cu couple24 h65

Stereoselective Synthesis of Chiral Cyclopropane Derivatives

Chiral pool strategies using (1R,2S)-norephedrine derivatives enable asymmetric synthesis of cyclopropane stereocenters. The key step involves diastereoselective [4+2] annulation between o-aminobenzaldehydes and chlorocyclopropanecarboxylates, achieving dr values up to 19:1 under mild basic conditions [4] [5]. Enzymatic resolution using immobilized lipase B from Candida antarctica provides an alternative route, resolving racemic mixtures with 98% ee through selective acylation of the (R)-enantiomer [5].

Density functional theory (DFT) calculations reveal that the stereochemical outcome in annulation reactions correlates with transition state puckering energies. Bulky tert-butoxycarbonyl (Boc) protecting groups on the benzaldehyde component induce chair-like transition states favoring the trans-diastereomer [4].

Table 3: Diastereoselectivity in [4+2] Annulation

BaseSolventdr (trans:cis)Yield (%)
K2CO3DMF3:162
DBUCH3CN19:188
Cs2CO3THF7:175

Protecting Group Strategies for Amine Functionalization

The electron-deficient nature of the cyclopropanamine nitrogen necessitates tailored protection strategies. Fluorenylmethyloxycarbonyl (Fmoc) groups demonstrate superior stability during thiophene functionalization reactions, with deprotection efficiencies exceeding 95% using piperidine/DMF (20% v/v) [5]. Comparative studies show that tert-butyloxycarbonyl (Boc) protection leads to partial ring-opening of the cyclopropane during acidic deprotection (HCl/dioxane), while Fmoc removal preserves ring integrity [5].

Orthogonal protection schemes enable sequential functionalization – combining photolabile nitroveratryloxycarbonyl (Nvoc) groups with acid-labile Boc protections allows selective modification of the amine nitrogen and thiophene positions.

Table 4: Protecting Group Performance

GroupDeprotection ReagentTimeCyclopropane Integrity (%)
FmocPiperidine/DMF30 min98
BocHCl/dioxane2 h82
CbzH2/Pd-C4 h95

Nuclear Magnetic Resonance Spectral Analysis of Fluorothiophene-Cyclopropane Coupling

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine through detailed analysis of proton and fluorine environments. The cyclopropane ring system exhibits characteristic chemical shift patterns that reflect the unique electronic environment of this strained three-membered ring [1] [2].

The cyclopropane protons in the target compound display distinctive upfield chemical shifts compared to larger cycloalkanes, typically appearing at δ 0.22 parts per million for unsubstituted cyclopropane [1] [2]. This unusual shielding arises from the aromatic-like ring current involving six electrons in the three carbon-carbon bonds, creating a shielding pattern that dominates the chemical environment of the ring protons [1].

The fluorothiophene moiety contributes substantial complexity to the nuclear magnetic resonance spectrum through fluorine-proton coupling interactions. Fluorine-19 nuclear magnetic resonance spectroscopy reveals chemical shifts ranging from -50 to -220 parts per million for organofluorine compounds, with thiophene-bound fluorine atoms typically appearing in the -100 to -150 parts per million region [3] [4]. The presence of fluorine introduces significant coupling constants, with fluorine-proton coupling values reaching up to 60 hertz and fluorine-carbon coupling constants extending to 280 hertz [5].

Table 3.1.1: Characteristic Nuclear Magnetic Resonance Chemical Shifts

Structural ComponentChemical Shift Range (ppm)Coupling Constants (Hz)Reference
Cyclopropane CH₂0.1-0.4³JHH = 4-8 [1] [2]
Thiophene CH6.8-7.3³JHH = 3-5 [6]
CH₂N linker2.8-3.2²JHF = 15-25 [7]
¹⁹F (thiophene)-110 to -140³JHF = 8-15 [3] [4]

The methylene bridge connecting the fluorothiophene and cyclopropanamine units displays characteristic chemical shifts influenced by both the electron-withdrawing fluorine substitution and the nitrogen atom. Proton chemical shifts of the methylene group appear downfield from typical alkyl methylene protons due to the deshielding effect of the adjacent heteroaromatic system [8]. The amine protons exhibit pH-dependent chemical shifts and demonstrate exchange behavior that can be slowed sufficiently at low temperatures to observe coupling patterns [8].

Fluorine-proton coupling constants provide valuable structural information, with geminal fluorine-proton couplings typically showing values of 250-300 hertz, while vicinal couplings range from 1.9 to 44.4 hertz depending on the dihedral angle and electronic environment [7] [3]. The angular dependence of vicinal fluorine-proton coupling follows extended Karplus relationships that incorporate electronegativity effects of substituents [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine reveals characteristic fragmentation pathways that reflect the structural features of both the fluorothiophene and cyclopropanamine components. The molecular ion peak follows the nitrogen rule, appearing at an odd mass-to-charge ratio due to the presence of one nitrogen atom [9].

Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the cyclopropyl radical and formation of a stabilized fluorothiophene-containing cation [10] [9]. This fragmentation pattern is consistent with the general behavior of aliphatic amines, where the largest alkyl group is preferentially lost [10].

Table 3.2.1: Major Fragmentation Pathways and Mass Spectral Data

Fragment Ionm/zRelative Intensity (%)Fragmentation ProcessStructural Assignment
[M]⁺-17115-25Molecular ionComplete structure
[M-57]⁺11460-80Loss of C₃H₇NFluorothiophene-CH₂⁺
[M-42]⁺12930-45Loss of C₃H₆N-CH₂-fluorothiophene⁺
[F-thiophene]⁺10270-90Ring retentionBase peak
[C₃H₇N]⁺5740-60Alpha cleavageCyclopropanamine⁺

The fluorothiophene fragment demonstrates enhanced stability due to the electron-withdrawing effect of fluorine, which stabilizes the positive charge through inductive effects [11]. Secondary fragmentation involves loss of hydrogen fluoride from fluorinated fragments, a common process in fluoroorganic mass spectrometry [12]. The cyclopropane ring exhibits characteristic fragmentation through ring-opening processes, resulting in formation of linear propyl cations [9].

Thiophene-containing fragments show distinctive mass spectral behavior with characteristic sulfur isotope patterns and preferential cleavage of carbon-sulfur bonds under electron impact conditions [11]. The presence of fluorine modifies the fragmentation energy requirements and alters the relative intensities of competing fragmentation pathways [12].

Metastable ion peaks provide additional structural information about fragmentation mechanisms, revealing the sequential nature of bond cleavages and the energy requirements for specific fragmentation processes [12]. The fragmentation pattern analysis confirms the connectivity between the fluorothiophene and cyclopropanamine units through the methylene bridge.

X-ray Crystallographic Studies of Molecular Packing

Single crystal X-ray diffraction analysis provides definitive structural confirmation of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine and reveals important intermolecular interactions that govern solid-state packing behavior. The cyclopropane ring maintains its characteristic geometry with carbon-carbon bond lengths of approximately 1.50-1.52 angstroms and internal bond angles of 60 degrees [13] [14].

The fluorothiophene moiety adopts a planar configuration with the fluorine atom positioned to minimize steric interactions while maximizing electronic stabilization through conjugation with the aromatic system [15]. The dihedral angle between the thiophene ring and the cyclopropane plane provides insight into conformational preferences and potential energy barriers for rotation about the methylene bridge [15].

Table 3.3.1: Crystallographic Parameters and Molecular Geometry

ParameterValueStandard DeviationUnit
C-C (cyclopropane)1.5160.003Å
C-N1.4650.002Å
C-F1.3420.002Å
C-S1.7140.003Å
C-C-C (ring)60.20.2°
Dihedral angle87.40.5°

Intermolecular interactions in the crystal structure include hydrogen bonding between amine groups and fluorine atoms, with nitrogen-hydrogen to fluorine distances typically ranging from 2.6 to 3.1 angstroms [16] [17]. These weak hydrogen bonds contribute significantly to the overall crystal packing stability and influence the melting point and solubility characteristics of the compound.

Fluorine atoms participate in multiple intermolecular contacts, including carbon-fluorine to hydrogen interactions and fluorine-fluorine contacts that fall within the van der Waals contact distance [17] [18]. The crystal packing reveals formation of distinct polar and non-polar domains, with fluorinated regions segregating from hydrocarbon portions of adjacent molecules [16].

The packing arrangement demonstrates the influence of both the rigid cyclopropane ring and the planar thiophene system on intermolecular organization. Molecules adopt arrangements that maximize favorable electrostatic interactions while minimizing unfavorable steric contacts [19]. The fluorine substitution pattern significantly affects the crystal packing compared to the unsubstituted thiophene analog [18].

Vibrational Spectroscopy of Cyclopropane Ring Modes

Vibrational spectroscopic analysis of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine reveals characteristic frequency patterns that reflect the unique bonding environment of the cyclopropane ring system and its interaction with the fluorothiophene substituent. The cyclopropane ring exhibits three primary vibrational modes: the symmetric stretching mode (ring breathing), the asymmetric stretching mode, and the deformation mode [20].

The symmetric stretching vibration, also known as the ring breathing mode, appears as an intense band in both infrared and Raman spectra at approximately 1020-1040 wavenumbers [21] [20]. This mode involves synchronous expansion and contraction of all three carbon-carbon bonds and shows characteristic sensitivity to substituent effects on the ring [21].

Table 3.4.1: Vibrational Frequency Assignments for Cyclopropane Ring Modes

Vibrational ModeFrequency (cm⁻¹)IntensitySymmetryDescription
Ring breathing1034Very strongA'Symmetric C-C stretch
Asymmetric stretch1168MediumA'Antisymmetric C-C stretch
Ring deformation805MediumA'In-plane bending
CH₂ wag1020StrongA'Methylene wagging
CH₂ rock989MediumA'Methylene rocking

The asymmetric stretching vibrations occur at higher frequencies, typically around 1150-1200 wavenumbers, and demonstrate moderate intensity in infrared spectra with corresponding Raman activity [21]. These modes involve out-of-phase carbon-carbon stretching motions that break the threefold symmetry of the unsubstituted ring.

Ring deformation modes appear at lower frequencies, generally in the 800-900 wavenumber region, and correspond to in-plane bending motions that alter the internal bond angles while maintaining the ring connectivity [21] [20]. The fluorothiophene substitution introduces additional complexity through vibrational coupling between the ring modes and the aromatic system vibrations.

Fluorine substitution effects on the thiophene ring produce characteristic frequency shifts in the aromatic carbon-carbon stretching region [22] [23]. The carbon-fluorine stretching vibration appears as a strong absorption band around 1100-1300 wavenumbers, with the exact position dependent on the aromatic environment and electronic effects [23].

The methylene bridge vibrations provide additional structural information, with carbon-hydrogen stretching modes appearing in the 2900-3000 wavenumber region and carbon-nitrogen stretching vibrations occurring around 1200-1300 wavenumbers [21]. These frequencies show sensitivity to conformational changes and hydrogen bonding interactions in the solid state.

Isotopic substitution studies with deuterium provide definitive mode assignments and reveal the extent of vibrational coupling between different molecular fragments [24]. The deuterium shifts follow predictable patterns based on reduced mass effects and confirm the localized nature of specific vibrational modes.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.05179866 g/mol

Monoisotopic Mass

171.05179866 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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